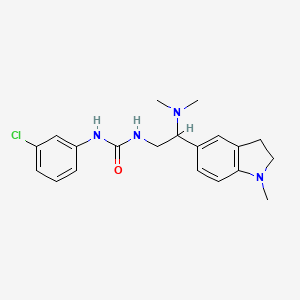

Tert-butyl 3-(ethylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-(ethylamino)propanoate is a chemical compound with the linear formula C9H19O2N1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(OC©©C)CCNCC . This indicates that the compound contains a carbonyl group (C=O), an ether group (OC), a tertiary butyl group (C©©C), and an ethylamino group (CCN).Scientific Research Applications

Advanced Oxidation Technologies for Water Treatment

Research has investigated the application of advanced oxidation technologies for the degradation of common fuel oxygenates (including ethers) in aqueous solutions. A study utilized an annular falling film reactor with TiO2 particles immobilized on the reactor wall, irradiated by UVA-light in the presence of oxygen or/and ozone. This method demonstrated complete removal of chosen oxygenates from water, highlighting the potential of advanced oxidation processes in treating water contaminants, which may include or relate to the degradation pathways of compounds similar to "Tert-butyl 3-(ethylamino)propanoate" (Mehrjouei, Müller, & Möller, 2012).

Polymerization and Encapsulation Applications

Another study explored the encapsulation of nanosized silica with tert-butyl acrylate polymer by in situ polymerization, aiming at applications in encapsulated inorganic resist technology. This process involved modifying silica with a coupling agent before polymerization, demonstrating the potential for creating encapsulated materials for various applications, possibly including those relevant to "this compound" or its derivatives (Sondi, Fedynyshyn, Sinta, & Matijević, 2000).

Biosynthesis of Pharmaceutical Intermediates

A significant application in pharmaceuticals involves the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statins like atorvastatin and rosuvastatin. Carbonyl reductase from Rhodosporidium toruloides was used in organic solvents to enhance the biotransformation process, demonstrating the potential of enzymatic methods in synthesizing complex pharmaceutical intermediates, which may inform approaches for synthesizing or modifying compounds like "this compound" (Liu et al., 2018).

Safety Evaluation in Food Contact Materials

In the context of food safety, the EFSA conducted a risk assessment for 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, determining it poses no safety concern in specific uses within polyolefins in food contact materials. While this compound differs from "this compound," the approach to safety evaluation can be relevant for assessing the safety of various chemical compounds for food contact or other applications (Flavourings, 2011).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 3-(ethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-10-7-6-8(11)12-9(2,3)4/h10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHKSSXMVHSOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2817790.png)

![5-nitro-2-[5-(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2817791.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide](/img/structure/B2817796.png)

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2817800.png)

![6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2817801.png)

![2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2817807.png)

![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![3-(4-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2817810.png)